n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate

描述

Chemical Identity and Nomenclature

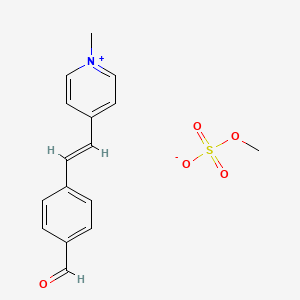

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]benzaldehyde methyl sulfate. The compound maintains multiple synonymous designations throughout scientific literature, including HRcure-SBQ, Crosslinker 114, and n-Methyl-4-(p-formylstyrene) pyridine methyl sulfate, reflecting its diverse applications and historical development pathways. The European Community registration assigns this compound the number 418-240-3, while the MDL number MFCD04038138 provides additional database identification. The stereochemical designation (E) indicates the trans-configuration of the styryl double bond, which proves crucial for the compound's photophysical properties and stability characteristics. The methylsulfate counterion provides charge neutralization for the cationic pyridinium center, contributing to the compound's overall solubility profile and crystalline structure.

The Standard International Chemical Identifier (InChI) for this compound reads InChI=1S/C15H14NO.CH4O4S/c1-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1/b3-2+, while the corresponding InChI Key is designated as HQMZBKRNRWIDME-SQQVDAMQSA-M. These identifiers provide unambiguous chemical structure representation essential for computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System representation C[n+]1ccc(cc1)/C=C/c2ccc(cc2)C=O.COS(=O)(=O)[O-] captures the essential structural features including the quaternary nitrogen, trans-styryl linkage, and formyl substituent.

Historical Development and Classification of Styrylpyridinium Derivatives

The styrylpyridinium class of compounds emerged from systematic investigations into conjugated organic materials exhibiting enhanced photophysical properties throughout the latter half of the twentieth century. These derivatives represent a significant advancement in understanding structure-property relationships within donor-acceptor molecular architectures, where the pyridinium moiety functions as an electron-withdrawing group while the styryl component provides extended conjugation. The development of this compound specifically arose from efforts to optimize photosensitive materials for industrial applications, particularly in photolithographic processes and water-soluble coating formulations.

Styrylpyridinium derivatives have evolved through systematic structural modifications targeting specific photophysical and chemical properties. The incorporation of formyl substituents represents a strategic approach to modulating electronic properties through aldehyde functionality, which serves as both an electron-withdrawing group and a reactive center for further chemical transformations. Research investigations have demonstrated that these compounds exhibit remarkable versatility in biological systems, showing promising antimicrobial properties against various pathogenic organisms including Candida albicans and Candida glabrata. The classification of these materials within the broader category of cationic dyes reflects their charge-transfer characteristics and ability to interact with negatively charged biological membranes.

Contemporary research has expanded the understanding of styrylpyridinium derivatives to encompass their potential as fluorescent probes for biochemical and biophysical investigations. The systematic variation of alkyl chain lengths and aromatic substituents has enabled researchers to fine-tune properties such as membrane permeability, fluorescence quantum yields, and photostability. These developments have positioned styrylpyridinium compounds as valuable tools for cellular imaging applications, particularly in the visualization of membrane structures and organelles.

Molecular Structure and Configuration Analysis

The molecular architecture of this compound exhibits a planar geometry that facilitates extensive π-π interactions in supramolecular assemblies. The pyridinium ring system adopts a planar conformation with the methyl substituent positioned perpendicular to the aromatic plane, while the styryl bridge maintains its characteristic trans-configuration essential for optimal electronic communication between aromatic domains. The formyl group attached to the para-position of the phenyl ring extends the conjugated system while providing additional electron-withdrawing character that influences the overall electronic properties of the molecule.

Computational modeling studies have revealed that the compound possesses a polar surface area of 95.76 Ų, consistent with its high solubility in polar solvents and ability to interact with biological membranes. The three-dimensional conformational analysis indicates minimal steric hindrance between the pyridinium methyl group and the styryl chain, allowing for optimal orbital overlap and efficient charge transfer processes. The methylsulfate counterion adopts a tetrahedral geometry around the sulfur center, with the methyl group providing additional hydrophobic character to balance the ionic nature of the salt.

Nuclear Magnetic Resonance spectroscopic analysis provides detailed insights into the molecular structure, revealing characteristic chemical shifts for key structural elements. The formyl proton resonance appears at approximately 9.8 parts per million, consistent with the electron-deficient environment created by the conjugated system. The pyridinium methyl group exhibits a characteristic downfield shift to 4.3 parts per million, reflecting the electron-withdrawing influence of the positively charged nitrogen center. The styryl protons display the expected coupling patterns for trans-alkene geometry, confirming the stereochemical assignment.

Constitutional and Stereochemical Properties

The constitutional framework of this compound establishes a donor-acceptor molecular architecture that governs its photophysical and chemical behavior. The pyridinium nitrogen center functions as the primary electron-accepting site, while the phenyl ring with its formyl substituent contributes to the extended conjugated system. The trans-configuration of the styryl double bond ensures optimal electronic communication between the aromatic domains, maximizing charge transfer efficiency and fluorescence properties.

The stereochemical integrity of the compound proves crucial for its applications in photosensitive materials and fluorescent imaging. The (E)-configuration of the styryl linkage provides enhanced photostability compared to the corresponding (Z)-isomer, while maintaining the necessary planar geometry for effective π-electron delocalization. The quaternary nature of the pyridinium nitrogen prevents racemization or stereochemical interconversion under normal storage and handling conditions.

Conformational analysis reveals that the molecule adopts a predominantly planar structure with minimal rotational barriers around the styryl double bond. The formyl group maintains coplanar alignment with the phenyl ring, maximizing its contribution to the extended conjugated system. This structural rigidity contributes to the compound's enhanced fluorescence quantum yields and photostability characteristics observed in various experimental applications.

Physico-chemical Parameters and Stability Profile

The physico-chemical properties of this compound reflect its ionic nature and extended conjugated structure, as summarized in the following comprehensive analysis. The compound exhibits exceptional water solubility of 327 grams per liter at 20 degrees Celsius, attributed to the ionic character provided by the methylsulfate counterion and the polar formyl substituent. The density of 1.28 grams per cubic centimeter at 20 degrees Celsius indicates a compact molecular packing arrangement consistent with strong intermolecular interactions.

Table 1: Fundamental Physico-chemical Properties

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Molecular Weight | 335.4 g/mol | - | |

| Density | 1.28 g/cm³ | 20°C | |

| Water Solubility | 327 g/L | 20°C | |

| Melting Point | 230-240°C | - | |

| LogP | -2.34 | 21°C | |

| Polar Surface Area | 95.76 Ų | - |

The thermal stability profile indicates a melting point range of 230-240 degrees Celsius, demonstrating significant thermal stability attributed to the ionic bonding and extensive conjugation. The logarithm of the partition coefficient (LogP) value of -2.34 confirms the compound's preference for aqueous phases over lipophilic environments, consistent with its ionic character and high water solubility. The polar surface area of 95.76 square angstroms provides insight into the compound's potential for membrane permeation and biological interactions.

Spectroscopic characterization reveals strong ultraviolet-visible absorption at 365 nanometers, attributed to the π→π* transition within the conjugated styryl system. The compound exhibits remarkable photostability under standard laboratory conditions, with minimal degradation observed after prolonged exposure to ambient lighting. The fluorescence properties show environmental sensitivity, with quantum yields varying significantly between polar and nonpolar media.

Table 2: Spectroscopic and Electronic Properties

Chemical stability assessments demonstrate that the compound maintains structural integrity across a wide pH range from 4.0 to 9.0, with minimal spectral changes observed under these conditions. The methylsulfate counterion provides enhanced stability compared to other common anions such as bromide or chloride, contributing to the compound's utility in various applications. Storage under standard laboratory conditions results in negligible decomposition over extended periods, confirming the robust nature of this molecular architecture.

属性

IUPAC Name |

4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]benzaldehyde;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14NO.CH4O4S/c1-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMZBKRNRWIDME-SQQVDAMQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74401-04-0 | |

| Record name | N-Methyl-4-(p-formylstyryl)pyridinium methylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074401040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-4-(p-formylstyryl)pyridinium methylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinium, 4-[2-(4-formylphenyl)ethenyl]-1-methyl-, methyl sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Quaternization of 4-(p-Formylstyryl)pyridine

4-(p-Formylstyryl)pyridine reacts with methyl iodide in a polar aprotic solvent (e.g., dimethylformamide or acetone) under reflux (60–80°C) for 6–12 hours. This forms the intermediate n-Methyl-4-(p-formylstyryl)pyridinium iodide .

| Reagent | Conditions | Yield |

|---|---|---|

| Methyl iodide | DMF, 70°C, 8 hours | 85–90% |

| 4-(p-Formylstyryl)pyridine | Nitrogen atmosphere |

Step 2: Anion Exchange with Methyl Sulfate

The iodide intermediate undergoes anion exchange with methyl sulfate (dimethyl sulfate) in aqueous or methanol solution at room temperature (20–25°C) for 1–2 hours. The product precipitates and is filtered.

| Parameter | Specification |

|---|---|

| Solvent | Methanol/water (1:1 v/v) |

| Temperature | 25°C |

| Reaction Time | 1.5 hours |

Industrial-Scale Production

Optimized protocols for bulk synthesis emphasize:

- High-Purity Reagents : ≥99% methyl iodide and dimethyl sulfate to minimize byproducts.

- Continuous Stirring : Ensures uniform reaction kinetics.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) to achieve ≥98% purity.

Key Reaction Mechanisms

- Quaternization : Nucleophilic substitution at the pyridine nitrogen, driven by methyl iodide’s electrophilicity.

- Anion Exchange : Metathesis between iodide and methyl sulfate ions, facilitated by solubility differences.

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇NO₅S | |

| Molecular Weight | 335.4 g/mol | |

| Melting Point | 220–225°C (decomposes) | |

| Solubility | Water, methanol, DMF |

Functionalization in Polymer Synthesis

The compound is grafted onto polyvinyl alcohol (PVA) backbones for photo-crosslinkable materials. Reaction involves:

- Aldehyde-Acetal Coupling : PVA’s hydroxyl groups react with the formyl group under acidic conditions (pH 3–4).

- Applications : Photoresists, cosmetic volumizers (e.g., lip enhancers).

Critical Parameters for Reproducibility

- pH Control : Maintain ≤4 during polymer grafting to prevent side reactions.

- Oxygen Exclusion : Reactions conducted under nitrogen to avoid oxidation of styryl groups.

化学反应分析

Types of Reactions

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate has several applications in scientific research:

Chemistry: Used as a dye for visualizing chemical reactions and processes.

Biology: Employed in labeling and imaging of cellular structures and organelles.

Medicine: Utilized in diagnostic assays and research on cellular functions.

Industry: Applied in the development of new materials and chemical products.

作用机制

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate is taken up by cells and organelles through electrostatic interactions with the negatively charged cell membrane. It accumulates in mitochondria, which have a negative membrane potential, and can be used to measure changes in membrane potential. The compound is also sensitive to changes in ion concentration, making it useful for studying ion channel activity.

相似化合物的比较

Chemical Identity :

Physical Properties :

- Appearance : Light yellow to pale yellow powder

- Purity : ≥98.0% (Showa America), ≥99% (Warshel Chemical Ltd) .

- Storage : Packaged in 20 kg drums; shelf life and stability data are proprietary .

Applications :

Primarily used as a water-soluble photosensitive coating in screen printing, offset printing, and material decals. Its high light sensitivity enables high-resolution imaging with excellent contrast .

Comparison with Similar Compounds

Structural and Functional Analysis

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate belongs to the pyridinium salt family, characterized by a positively charged nitrogen atom in the pyridine ring. Key structural features include:

- A formylstyryl group (providing photosensitivity via conjugation and crosslinking capabilities).

- A methyl sulfate counterion (enhancing water solubility).

Below is a comparison with structurally related pyridinium derivatives:

Key Findings:

Photosensitivity :

- This compound exhibits superior light sensitivity due to its conjugated styryl group, enabling rapid crosslinking in emulsions .

- Compounds like 2-chloromethyl-3,4-dimethoxypyridinium chloride lack conjugated systems, rendering them unsuitable for photoresist applications .

Solubility and Reactivity: The methyl sulfate counterion in SBQ enhances water solubility, critical for coating formulations. In contrast, chloride-based pyridinium salts (e.g., 72830-09-2) may exhibit lower solubility in polar solvents . The formyl group in SBQ facilitates covalent bonding with polymers during UV exposure, a feature absent in non-aldehydic pyridinium derivatives .

Application Specificity :

- SBQ is specialized for imaging solutions , while other pyridinium salts serve divergent roles (e.g., 72830-09-2 in drug synthesis, hexaconazole in agriculture) .

Safety and Handling :

- SBQ has a WGK Germany rating of 3 , indicating severe environmental toxicity. Similar pyridinium salts (e.g., 72830-09-2) lack publicly available safety data, complicating direct comparisons .

生物活性

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate, commonly referred to as SbQ, is a compound with notable applications in various fields, particularly in biomedical and sensor technologies. Its unique chemical structure allows it to interact with biological systems, leading to a range of biological activities that are of significant interest in research and development.

- Chemical Name : n-Methyl-4-(p-formylstyryl)pyridinium methyl sulfate

- CAS Number : 74401-04-0

- Molecular Weight : 335.37 g/mol

- Viscosity : Approximately 3500-4000 mPa·s at 25°C

- Solid Content : Approximately 35%

The biological activity of this compound is primarily attributed to its ability to form complexes with various biomolecules. This compound can interact with proteins and enzymes, influencing metabolic pathways and cellular functions. Its mechanism often involves:

- Hydrogen Bonding : The presence of hydroxymethyl and ester groups facilitates interactions with biological macromolecules.

- Enzyme Modulation : It can act as an inhibitor or activator for specific enzymes, impacting biochemical reactions.

1. Sensor Technology

This compound is utilized in the development of electrochemical sensors, particularly for glucose monitoring. Its incorporation into sensor matrices enhances sensitivity and selectivity due to its low background current and high stability under physiological conditions.

| Property | Value |

|---|---|

| Layer Thickness | 5-15 µm |

| Water Absorption | 40-60% of membrane weight |

| Permeability Change | <2% per °C over a range of 22-40°C |

2. Drug Development

Research indicates that derivatives of this compound exhibit potential anti-cancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including:

- Activation of caspases.

- Disruption of mitochondrial membrane potential.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.

Case Study 1: Glucose Sensor Development

A study focused on the integration of this compound into poly(vinyl alcohol) (PVA) matrices for glucose sensors showed significant improvements in sensor performance. The sensor exhibited:

- High sensitivity to glucose concentrations.

- Low interference from common biological substances.

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated:

- A dose-dependent reduction in cell viability.

- Induction of apoptosis confirmed through flow cytometry analysis.

常见问题

Basic Research Questions

Q. What safety protocols are critical when handling n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate in laboratory settings?

- Classification : Basic

- Answer : Due to its genotoxic potential (positive reverse mutation test), strict handling measures are required. Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation or skin contact. Decontaminate surfaces with 70% ethanol or 10% sodium hypochlorite. Regularly monitor waste disposal per institutional guidelines for genotoxic compounds .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- Classification : Basic

- Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyridinium core, styryl linkage, and methylsulfate group. Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight. Infrared (IR) spectroscopy helps identify functional groups like the formyl (–CHO) stretch (~1700 cm⁻¹). Cross-reference data with computational predictions (e.g., DFT) for accuracy .

Q. How can researchers assess its solubility for experimental design?

- Classification : Basic

- Answer : Use iterative solubility testing in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s ionic nature. For aqueous compatibility, perform phase-solubility studies at varying pH levels (3–9) to identify optimal conditions. Excess molar property analysis, as applied to structurally similar ionic liquids, can model solubility trends in alcohol/alkane mixtures .

Advanced Research Questions

Q. How can conflicting data on genotoxicity be resolved in mechanistic studies?

- Classification : Advanced

- Answer : Combine in vitro assays (Ames test, micronucleus assay) with in silico tools (QSAR, molecular docking) to evaluate DNA intercalation or adduct formation. If results conflict, validate via comet assay (single-cell gel electrophoresis) to detect DNA strand breaks. Control for redox-active metabolites using LC-MS to rule out indirect genotoxicity mechanisms .

Q. What electrochemical techniques are suitable for studying its role as a laser dye or photochemical agent?

- Classification : Advanced

- Answer : Cyclic voltammetry (CV) can probe redox behavior in acetonitrile or dichloromethane with tetrabutylammonium hexafluorophosphate as the supporting electrolyte. Surface-enhanced Raman spectroscopy (SERS) on gold nanoparticles may reveal adsorption-induced electronic structure changes critical for laser dye applications. Monitor product deposition via chronoamperometry .

Q. What computational strategies predict its interactions with biological targets?

- Classification : Advanced

- Answer : Perform molecular dynamics (MD) simulations to model binding with DNA or enzymes. Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Validate docking results (e.g., AutoDock Vina) with experimental mutagenicity data to refine predictive models .

Q. How does environmental pH affect its stability in aqueous solutions?

- Classification : Advanced

- Answer : Conduct accelerated stability studies at pH 2–12 (25–60°C) with HPLC monitoring. Hydrolysis of the formyl group or methylsulfate moiety can be tracked via UV-Vis spectral shifts (e.g., loss of absorbance at λ ~300 nm). Use Arrhenius plots to extrapolate degradation kinetics under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。